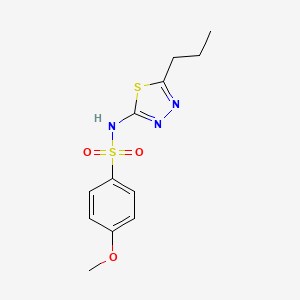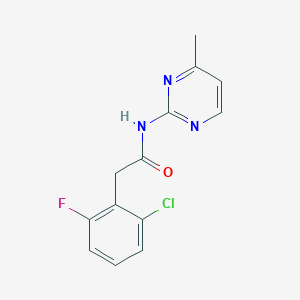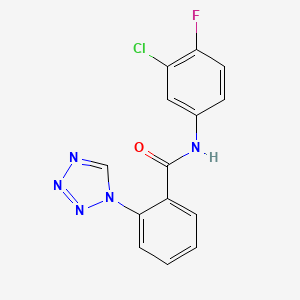
4-methoxy-N-(5-propyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-METHOXY-N-(5-PROPYL-1,3,4-THIADIAZOL-2-YL)BENZENE-1-SULFONAMIDE is a compound that belongs to the class of 1,3,4-thiadiazoles.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-METHOXY-N-(5-PROPYL-1,3,4-THIADIAZOL-2-YL)BENZENE-1-SULFONAMIDE typically involves the reaction of 4-methoxybenzenesulfonyl chloride with 5-propyl-1,3,4-thiadiazole-2-amine. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane . The reaction mixture is stirred at room temperature for several hours until the desired product is formed.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to increase yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions
4-METHOXY-N-(5-PROPYL-1,3,4-THIADIAZOL-2-YL)BENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted sulfonamide derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for the treatment of bacterial infections and cancer.
Industry: Utilized in the development of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-METHOXY-N-(5-PROPYL-1,3,4-THIADIAZOL-2-YL)BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can inhibit enzymes such as carbonic anhydrases, which are involved in various physiological processes.
Pathways Involved: By inhibiting these enzymes, the compound can disrupt cellular processes such as DNA replication and protein synthesis, leading to its antimicrobial and anticancer effects.
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazole Derivatives: Compounds such as 5-aryl-1,3,4-thiadiazoles and 2-amino-1,3,4-thiadiazoles share similar structural features and biological activities.
Sulfonamide Derivatives: Compounds like sulfanilamide and sulfamethoxazole are structurally related and exhibit similar antimicrobial properties.
Uniqueness
4-METHOXY-N-(5-PROPYL-1,3,4-THIADIAZOL-2-YL)BENZENE-1-SULFONAMIDE is unique due to its specific combination of a methoxy group, a propyl group, and a thiadiazole ring, which confer distinct chemical and biological properties. This unique structure allows it to interact with different molecular targets and exhibit a broader range of activities compared to other similar compounds .
Properties
Molecular Formula |
C12H15N3O3S2 |
|---|---|
Molecular Weight |
313.4 g/mol |
IUPAC Name |
4-methoxy-N-(5-propyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C12H15N3O3S2/c1-3-4-11-13-14-12(19-11)15-20(16,17)10-7-5-9(18-2)6-8-10/h5-8H,3-4H2,1-2H3,(H,14,15) |
InChI Key |
KDYCRIOSNVOIAC-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(4-chlorophenyl)-N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B14959287.png)
![2-(2-chlorophenyl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-5-methyl-1,3-thiazole-4-carboxamide](/img/structure/B14959289.png)

![2-[(3,4-dichlorobenzyl)sulfanyl]-N-(1-phenylethyl)acetamide](/img/structure/B14959292.png)
![2-phenyl-6-(3,4,5-trimethoxyphenyl)-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one](/img/structure/B14959295.png)
![N-(5-benzyl-1,3,4-thiadiazol-2-yl)-3-[(2-ethylbutanoyl)amino]benzamide](/img/structure/B14959311.png)
![4-hydroxy-3-[(4-hydroxy-2-oxo-2H-chromen-3-yl)(4-hydroxyphenyl)methyl]-2H-chromen-2-one](/img/structure/B14959322.png)

![3-(2-chlorophenyl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B14959327.png)
![2-(4-methylphenyl)-N-{5-[(phenylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B14959339.png)

![4-methyl-3-[(4-nitrobenzyl)oxy]-6H-benzo[c]chromen-6-one](/img/structure/B14959352.png)
![N-[4-(benzyloxy)phenyl]-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide](/img/structure/B14959355.png)
![2-iodo-N-[5-(pentan-2-yl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B14959360.png)
